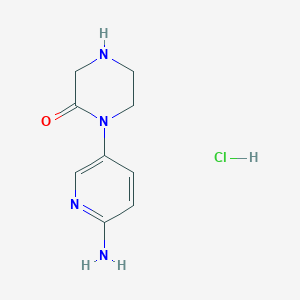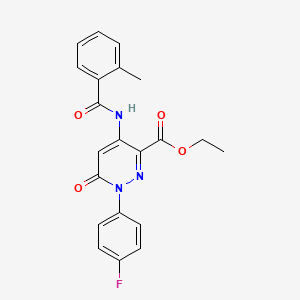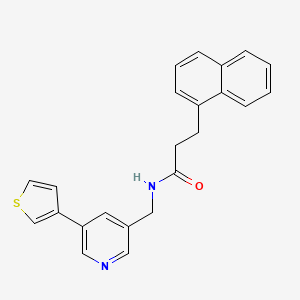
3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C6H8BrF3O and its molecular weight is 233.028. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalyzed Intermolecular Reactions
One significant application of compounds related to 3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is in catalyzed intermolecular reactions. For instance, the BF3·OEt2-catalyzed reactions of arylmethylenecyclopropanes with certain alcohols result in the production of triene compounds, alcoholic derivatives, or cyclobutane derivatives under mild conditions. This method showcases the utility of such compounds in synthesizing diverse chemical structures with potential pharmaceutical relevance (Wu & Shi, 2011).
Lewis Acid-Catalyzed Cascade Reactions
Lewis acid-catalyzed reactions represent another important area of research application. Arylmethylenecyclopropanes can react with specific alcohols or ethers to yield functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process, involving Lewis acid BF3·OEt2, opens the door for the synthesis of structurally complex and functionally diverse cyclobutane-based compounds (Yao & Shi, 2007).
Carbanionic Rearrangements
The carbanionic rearrangement of (halomethylene)cyclobutanes to yield various halocyclopentenes is a notable research application. This process is crucial in understanding the reactivity and rearrangement patterns of cyclobutane derivatives, which are pivotal in synthesizing various organic compounds (Du et al., 1998).
Diastereoselective Synthesis
A key application is in the diastereoselective synthesis of trifluoromethylated cyclobutane scaffolds. This process, which involves visible light-induced photocycloaddition and water-assisted hydrodebromination, is significant for creating stereodefined trifluoromethylated cyclobutane alcohols, acids, and amines. This method is promising for developing compounds with potential antineoplastic properties (Hu et al., 2023).
Palladium-Catalyzed Bond Formation
The palladium-catalyzed sequential carbon-carbon bond cleavage and formation, using cyclobutanones and aryl bromides, is a remarkable synthetic method. This process results in the formation of arylated benzolactones, showcasing the potential of cyclobutane derivatives in complex organic synthesis (Matsuda et al., 2008).
Propiedades
IUPAC Name |
3-(bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c7-3-4-1-5(11,2-4)6(8,9)10/h4,11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZMKIFVJRAGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416237-26-6 |
Source


|
| Record name | rac-(1s,3s)-3-(bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2405576.png)


![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)
![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)
![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)

![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)
![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)
![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)

